molecular formula C14H13NO3 B5068737 5-(Naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one

5-(Naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B5068737
M. Wt: 243.26 g/mol
InChI Key: KRHJBRYYXBRYFE-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one is a heterocyclic compound that features a naphthalene ring attached to an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of naphthalen-2-ylmethanol with oxazolidin-2-one under specific conditions. One common method involves heating the reactants in the presence of a base such as sodium hydroxide and a solvent like ethanol . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazolidinone derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the naphthalene moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the naphthalene ring .

Scientific Research Applications

5-(Naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to produce a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-(Naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one include other oxazolidinone derivatives and naphthalene-based compounds. Examples include:

Uniqueness

What sets this compound apart is its unique combination of the naphthalene ring and the oxazolidinone moiety. This structure imparts specific chemical properties and reactivity that can be leveraged in various applications, making it a versatile and valuable compound in both research and industrial contexts .

Properties

IUPAC Name

5-(naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14-15-8-13(18-14)9-17-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHJBRYYXBRYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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